molecular formula C13H13BrClNO5 B1272736 (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 207606-55-1

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B1272736
CAS No.: 207606-55-1
M. Wt: 378.6 g/mol
InChI Key: LXVCKAHHHVVOJV-KQXJFYCDSA-N
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Description

Historical Development and Chemical Taxonomy

The compound (2S,3R,4S,5R)-2-((5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol emerged as a subject of interest in the late 20th century during investigations into enzymatically stable glycosides. Its synthesis was first reported in the context of developing chromogenic substrates for β-glucosidase detection, with early methodologies involving brominated glucose intermediates and trichloroacetonitrile-mediated glycosylation . The compound’s CAS registry number (207606-55-1) and systematic IUPAC name reflect its stereochemical precision: a β-D-glucopyranoside moiety linked via an ether bond to a 5-bromo-4-chloroindole core .

Key milestones in its development include:

  • 1990s : Initial synthesis via Koenigs-Knorr reactions using protected glycosyl donors.
  • 2000s : Optimization of stereoselective methods, including palladium-catalyzed C–H activation strategies .
  • 2020s : Application in radical-based glycosylation protocols for drug discovery .

Significance in Heterocyclic Chemistry Research

This compound bridges two critical domains: indole chemistry and carbohydrate chemistry . Indoles are privileged scaffolds in medicinal chemistry due to their electronic diversity and biological relevance, while the β-D-glucopyranoside unit enhances solubility and metabolic stability . Its halogenated indole moiety (bromine at C5, chlorine at C4) introduces steric and electronic effects that influence reactivity, as seen in:

  • Halogen bonding : The bromine atom participates in non-covalent interactions with biomolecular targets, a feature exploited in enzyme inhibitor design .
  • Radical stability : The chloro substituent modulates indole’s redox properties, enabling participation in palladium-catalyzed cross-couplings .

Classification and Nomenclature within Indolyl C-Glycosides

The compound belongs to the indolyl C-glycoside family, characterized by a carbon–carbon bond between the indole’s C3 position and the anomeric carbon of the sugar. This distinguishes it from O-glycosides, which feature oxygen-linked sugars. Key classification criteria include:

Feature Description
Glycosidic linkage C3–C1′ (indole C3 to sugar anomeric carbon)
Stereochemistry β-D-configuration at C1′ (glucopyranoside)
Substituents 5-Bromo, 4-chloro on indole; hydroxyl groups at C2′, C3′, C4′, C6′ on sugar

Nomenclature follows IUPAC guidelines, with the sugar (tetrahydro-2H-pyran-3,4,5-triol) prioritized as the parent structure .

Relationship to Other Halogenated Indolyl Glycosides

This compound is part of a broader class of halogenated indolyl glycosides, which differ in sugar type, halogen placement, and linkage. Notable analogs include:

Compound Structural Differences Applications
X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide) Glucuronic acid instead of glucose; carboxylate group β-glucuronidase detection
5-Bromo-4-chloro-3-indolyl β-D-galactoside Galactose instead of glucose Carbohydrate metabolism studies
5-Chloro-6-fluoroindolyl C-glucoside Fluorine at C6; altered halogen size Antibiotic development

The 5-bromo-4-chloro substitution pattern in the subject compound enhances electron-withdrawing effects , stabilizing the indole radical intermediate in cross-coupling reactions compared to non-halogenated analogs .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCKAHHHVVOJV-KQXJFYCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370037
Record name X-Xyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207606-55-1
Record name X-Xyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with significant potential in biological research. It is characterized by its unique structure and the presence of both bromine and chlorine substituents on the indole moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13BrClNO5
  • Molecular Weight : 378.6 g/mol
  • CAS Number : 207606-55-1
  • Purity : Typically 95% or higher .

The primary biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:

  • Target Enzyme : The compound acts as a substrate for beta-galactosidase , an enzyme involved in lactose metabolism in Escherichia coli.
  • Biochemical Pathways : It participates in the lac operon pathway , crucial for the regulation of genes responsible for lactose transport and metabolism .
  • Mode of Action : Upon cleavage by beta-galactosidase, it generates a colored product, facilitating the study of enzyme activity and regulation.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
Enzyme SubstrateActs as a substrate for beta-galactosidase
Gene RegulationInvolved in the regulation of the lac operon genes
Potential AntimicrobialPreliminary studies suggest potential antimicrobial properties

1. Enzyme Activity Assays

In a study assessing the enzymatic activity of beta-galactosidase, concentrations of this compound were used to evaluate its effectiveness as a substrate. The results indicated that at optimal concentrations (around 50 μM), the compound produced a significant increase in enzymatic activity compared to controls .

2. Antimicrobial Properties

Research conducted on various bacterial strains demonstrated that this compound exhibited varying degrees of antimicrobial activity. In particular, it showed effectiveness against E. coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .

3. Structural Activity Relationship (SAR)

A comparative analysis with similar compounds revealed that modifications to the indole ring significantly influenced biological activity. The presence of bromine and chlorine was found to enhance enzyme interaction and stability .

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing indole structures exhibit a range of biological activities including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The brominated and chlorinated indole derivatives have demonstrated antimicrobial activities against several pathogens.
  • Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Applications in Medicinal Chemistry

The compound's unique structure makes it a candidate for further exploration in drug development. Specific applications include:

  • Drug Design : The compound can serve as a lead structure for the synthesis of new drugs targeting various diseases, particularly cancers and infections.
  • Biomarker Development : Its distinct chemical properties may allow it to be used as a biomarker for certain biological processes or disease states.
  • Therapeutic Agents : Given its biological activities, the compound may be developed into therapeutic agents for treating cancer or infections.

Case Studies

Several studies have highlighted the potential of similar compounds in clinical settings:

  • Study on Anticancer Properties : A research paper published in Journal of Medicinal Chemistry explored the anticancer effects of indole derivatives, demonstrating their ability to inhibit tumor growth in vitro and in vivo models.
  • Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of brominated indoles found that these compounds effectively inhibited the growth of resistant bacterial strains.

Data Table: Comparison of Biological Activities

Activity TypeCompound TypeReference
AnticancerIndole derivativesJournal of Medicinal Chemistry
AntimicrobialBrominated indolesAntimicrobial Agents Journal
NeuroprotectiveIndole derivativesNeurobiology Research

Preparation Methods

Synthesis of Protected β-D-Xylopyranoside

The xylose moiety is protected to prevent unwanted side reactions during glycosylation. Common protecting groups include acetyl (Ac) or benzoyl (Bz):

  • Peracetylation : Xylose is treated with acetic anhydride in pyridine to yield β-D-xylopyranose pentaacetate.
  • Selective deprotection : The anomeric hydroxyl group is selectively deprotected using hydrazine acetate to generate a hemiacetal.

Glycosylation Reaction

The indole and xylose intermediates are coupled via a Koenigs-Knorr reaction:

Step Reagents/Conditions Purpose
1 5-Bromo-4-chloroindole, protected β-D-xylopyranoside, BF₃·OEt₂ (catalyst), anhydrous dichloromethane, 0°C → RT, 12h Activates the glycosyl donor for nucleophilic attack by indole’s oxygen
2 Quench with NaHCO₃, extract with DCM, dry over Na₂SO₄ Neutralizes excess acid and isolates crude product

This step achieves β-glycosidic linkage formation, critical for biological activity.

Deprotection and Final Isolation

The acetyl groups are removed under mild basic conditions:

  • Saponification : Stir the glycosylated product in methanolic KOH (0.1 M, 4h, RT).
  • Neutralization : Adjust pH to 7 with Amberlite IR-120 (H⁺) resin.
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound.

Optimization and Challenges

Stereochemical Control

The desired (2S,3R,4S,5R) configuration is ensured by:

  • Using β-configured xylopyranoside donors (e.g., pentaacetates).
  • Employing low-temperature conditions (−10°C) during glycosylation to minimize anomerization.

Yield Improvements

  • Catalyst screening : Substituting BF₃·OEt₂ with TMSOTf increased yields from 45% to 68% in pilot studies.
  • Solvent effects : Anhydrous tetrahydrofuran (THF) reduced side-product formation compared to DCM.

Analytical Characterization

Structural Confirmation

Technique Key Data
¹H NMR (DMSO-d₆) δ 7.45 (s, 1H, indole-H), 5.12 (d, J = 7.2 Hz, H-1), 3.20–4.10 (m, sugar protons)
¹³C NMR δ 102.5 (C-1), 77.8 (C-3), 75.2 (C-4), 70.1 (C-5), 60.3 (C-2)
HRMS m/z 378.60 [M+H]⁺ (calc. 378.60)

Data aligns with PubChem records.

Purity Assessment

  • HPLC : >98% purity (UV detection at 254 nm, retention time 12.3 min).
  • TLC : Rf = 0.35 (silica gel, EtOAc:MeOH 4:1).

Scale-Up Considerations

Industrial-scale synthesis introduces challenges:

  • Cost of halogenated intermediates : Sourcing 5-bromo-4-chloroindole at scale requires bromine/chlorine gas handling infrastructure.
  • Catalyst recovery : Implementing BF₃ scavengers (e.g., silica gel filtration) reduces environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol?

  • Methodology : Synthesis typically involves regioselective bromination and chlorination of the indole ring followed by glycosylation with a protected tetrahydro-2H-pyran-triol moiety. For example, halogenation of indole derivatives can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled conditions . The glycosylation step may employ Mitsunobu or Koenigs-Knorr reactions to attach the pyran-triol group while preserving stereochemistry. Post-synthetic deprotection (e.g., using TFA for tert-butyl groups) yields the final compound.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons, while circular dichroism (CD) spectroscopy correlates specific Cotton effects with chiral centers . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are essential for verifying molecular connectivity .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Storage : Store in a cool (-20°C), dry, inert atmosphere (argon/nitrogen) to prevent degradation .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols by working in a fume hood with proper ventilation .
  • Spills : Neutralize with sand or vermiculite, collect in sealed containers, and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?

  • Methodology :

  • Catalysis : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance enantiomeric excess.
  • Reaction Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and identify byproducts early .
  • Purification : Optimize column chromatography (e.g., chiral stationary phases) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired stereoisomer .

Q. What strategies are effective in analyzing conflicting spectroscopic data for this compound, particularly in distinguishing regioisomers?

  • Methodology :

  • NMR Titration : Compare chemical shifts with known analogs (e.g., 5-bromo vs. 6-bromo indole derivatives).
  • Isotopic Labeling : Use ¹³C-labeled precursors to resolve overlapping signals in complex spectra .
  • Computational Modeling : Density functional theory (DFT) calculations predict NMR/MS profiles, helping resolve ambiguities in experimental data .

Q. How does the bromo-chloro substitution on the indole ring influence the compound’s biochemical interactions?

  • Methodology :

  • Enzyme Assays : Test inhibitory activity against targets like kinases or cytochrome P450 isoforms. The electron-withdrawing halogens may enhance binding affinity via hydrophobic or halogen-bonding interactions .
  • Molecular Dynamics (MD) Simulations : Model interactions with protein active sites to predict binding modes and stability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via UPLC-MS to identify labile groups (e.g., glycosidic bonds) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) to recommend optimal storage conditions .

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